5-Bromo-2-cyano-3-iodobenzoic acid
Description
5-Bromo-2-cyano-3-iodobenzoic acid is a polyhalogenated benzoic acid derivative featuring bromine (position 5), cyano (position 2), and iodine (position 3) substituents on its aromatic ring. The carboxylic acid group at position 1 enhances its acidity and reactivity, making it a versatile intermediate in synthetic chemistry. The combination of electron-withdrawing groups (cyano, halogens) significantly lowers its pKa compared to unsubstituted benzoic acid, increasing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Properties
IUPAC Name |
5-bromo-2-cyano-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWGJGWRLOYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-cyano-3-iodobenzoic acid under controlled conditions to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for 5-Bromo-2-cyano-3-iodobenzoic acid are designed to be efficient and scalable. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form corresponding derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Heck Coupling: Palladium catalysts and alkenes are employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2-cyano-3-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the development of pharmaceutical agents, particularly in cancer research and antiviral drugs.
Industry: It is used in the production of dyes, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-3-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
(a) 5-Bromo-2-iodobenzoic Acid (2af)
- Substituents : Bromine (position 5), iodine (position 2).
- Key Differences: Lacks the cyano group at position 2, reducing electron-withdrawing effects. Iodine at position 2 may sterically hinder reactions compared to the cyano group in the target compound.
- Applications: Used in IrIII-catalyzed ortho-monoiodination reactions for synthesizing iodinated aromatics .
(b) 5-Bromo-2-chlorobenzoic Acid
- Substituents : Bromine (position 5), chlorine (position 2).
- Key Differences: Chlorine is less electron-withdrawing than cyano, resulting in higher pKa (~2.8 vs. ~2.1 estimated for the target compound). The absence of iodine limits its utility in heavy-atom-mediated crystallography or radiolabeling.
- Applications : Widely employed in agrochemical and pharmaceutical synthesis due to its balanced reactivity and stability .
Substituent Effects on Physicochemical Properties
*Estimated based on stronger electron-withdrawing effects of cyano and iodine compared to chlorine.
Biological Activity
5-Bromo-2-cyano-3-iodobenzoic acid (BCIBA) is a halogenated aromatic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BCIBA, including its mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
BCIBA has the following molecular structure:
- Molecular Formula : CHBrINO
- Molecular Weight : 326.91 g/mol
- Functional Groups : The compound features a benzoic acid core with bromine, iodine, and cyano substituents, which contribute to its unique chemical properties and reactivity.
Mechanisms of Biological Activity
The biological activity of BCIBA is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and iodine) enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially modulate enzyme activities or receptor interactions.
Key Mechanisms Include:
- Enzyme Inhibition : BCIBA has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : The compound may bind to biological receptors, influencing signaling pathways relevant in disease processes.
- Antimicrobial Activity : Preliminary studies suggest that BCIBA exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- Antimicrobial Activity : A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial efficacy of various halogenated benzoic acids, including BCIBA. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Enzyme Interaction Studies : In another study, BCIBA was used as a reagent to investigate its effect on specific metabolic enzymes. The findings demonstrated that the compound effectively inhibited enzyme activity in vitro, highlighting its potential as a therapeutic agent targeting metabolic disorders .
- Cytotoxicity Assays : Research published in the Royal Society of Chemistry explored the cytotoxic effects of BCIBA on cancer cell lines. The study found that BCIBA exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of BCIBA compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-cyano-3-iodobenzoic acid | Bromine, iodine, cyano groups | Antimicrobial, enzyme inhibition |
| 5-Bromo-2-iodobenzoic acid | Bromine and iodine only | Moderate enzyme inhibition |
| 4-Cyano-2-iodobenzoic acid | Iodine and cyano group only | Limited antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
